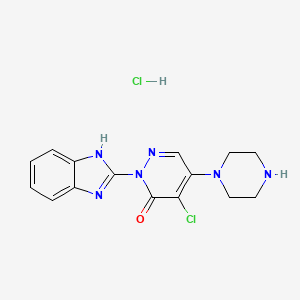

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride

Description

This compound is a heterocyclic derivative featuring a benzodiazolyl moiety fused to a dihydropyridazinone core, substituted with a chlorine atom at position 4 and a piperazine ring at position 3.

Properties

IUPAC Name |

2-(1H-benzimidazol-2-yl)-4-chloro-5-piperazin-1-ylpyridazin-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN6O.ClH/c16-13-12(21-7-5-17-6-8-21)9-18-22(14(13)23)15-19-10-3-1-2-4-11(10)20-15;/h1-4,9,17H,5-8H2,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXRVJZBEHANGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=O)N(N=C2)C3=NC4=CC=CC=C4N3)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride typically involves multiple steps:

Formation of the Benzimidazole Ring: This step often involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Piperazine Substitution: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group.

Cyclization to Form Pyridazinone: The final step involves cyclization to form the pyridazinone ring, which can be achieved through various cyclization agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can occur at the pyridazinone ring, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the pyridazinone ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and cancers.

Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its complex structure.

Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

Pathways Involved: It can modulate pathways related to cell signaling, apoptosis, or neurotransmission, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other benzodiazolyl/benzodioxolyl and piperazine-containing derivatives. Below is a comparative analysis based on structural features, synthetic pathways, and inferred pharmacological properties:

Core Heterocyclic Structure

- Pyridazinone vs. Pyrido-Pyrimidinone: The dihydropyridazinone core in the target compound differs from pyrido[1,2-a]pyrimidin-4-one scaffolds seen in analogs like 2-(1,3-Benzodioxol-5-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]pyrimidin-4-one (Patent EP 2023/39).

Substituent Effects

- Chlorine vs. Methyl/Methylenedioxy Groups: The chlorine substituent at position 4 in the target compound may enhance electronegativity and steric hindrance compared to methylenedioxy (benzodioxolyl) groups in analogs.

- Piperazine Modifications :

Piperazine rings are common in CNS-active compounds due to their ability to cross the blood-brain barrier. The unmodified piperazine in the target compound contrasts with methyl- or dimethyl-substituted variants in analogs, which may alter pharmacokinetic profiles (e.g., bioavailability, half-life) .

Critical Analysis and Limitations

- Data Gaps: No peer-reviewed studies directly address the target compound’s biological activity or toxicity. Structural comparisons rely heavily on patent applications (e.g., EP 2023/39), which emphasize proprietary analogs over mechanistic details.

- Computational Predictions : Molecular docking or QSAR models could further elucidate target engagement but require validation.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-4-chloro-5-(piperazin-1-yl)-2,3-dihydropyridazin-3-one hydrochloride is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 251.71 g/mol. The structure features a benzodiazole moiety, a piperazine ring, and a chloro-substituted pyridazinone core, which are known to contribute to its biological activity.

Structural Representation

| Component | Description |

|---|---|

| Benzodiazole | A bicyclic structure that enhances biological interaction. |

| Piperazine | A six-membered ring that improves solubility and bioavailability. |

| Chlorine Atom | Enhances the compound's reactivity and interaction with biological targets. |

Research indicates that compounds containing benzodiazole and piperazine structures often exhibit significant biological activities. The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in DNA repair processes, particularly targeting 8-oxo-guanine DNA glycosylase (OGG1), which plays a crucial role in maintaining genomic integrity .

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

- Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxicity in cancer cell lines, potentially making it a candidate for anticancer therapy .

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

- In Vitro Studies : In vitro assays demonstrated that the compound exhibits an IC50 value in the low micromolar range against specific cancer cell lines, indicating potent cytotoxicity.

- Animal Models : In vivo studies using murine models have shown promising results in reducing tumor growth when administered at therapeutic doses .

- Comparative Analysis : Comparative studies with related compounds have highlighted its superior efficacy in inhibiting OGG1 compared to other known inhibitors.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.